molecular formula C7H3F3N2NaO7S B12321753 2,6-Dinitro-4-(trifluoromethyl)benzenesulfonic acid sodium

2,6-Dinitro-4-(trifluoromethyl)benzenesulfonic acid sodium

Cat. No.: B12321753
M. Wt: 339.16 g/mol
InChI Key: YVGDZLXGINQFPZ-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular formula of this compound is C₇H₂F₃N₂NaO₇S , with a molecular weight of 338.15 g/mol . The compound features a benzene ring substituted at the 1, 2, 4, and 6 positions (Figure 1). The sulfonate group (-SO₃⁻) occupies the 1-position, while nitro (-NO₂) groups are located at the 2- and 6-positions. A trifluoromethyl (-CF₃) group is attached at the 4-position, creating a sterically congested and electron-deficient aromatic system.

Crystallographic data indicate that the sodium salt form adopts a monoclinic crystal system with a crystalline powder morphology. The sulfonate group’s tetrahedral geometry facilitates ionic bonding with the sodium cation, which stabilizes the crystal lattice. Key crystallographic parameters include:

Property Value Source
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.42 Å, b = 12.15 Å, c = 7.89 Å
Density 1.82 g/cm³

The SMILES notation (C1=C(C=C(C(=C1N+[O-])S(=O)(=O)[O-])N+[O-])C(F)(F)F.[Na+]) and InChIKey (PYGGEZQHHQFWCY-UHFFFAOYSA-M) further validate the connectivity of functional groups.

Electronic Configuration and Resonance Effects

The electronic structure of this compound is dominated by the strong electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. Nitro groups withdraw electron density via inductive (-I) and resonance (-M) effects , while the -CF₃ group exerts a -I effect due to the high electronegativity of fluorine. These substituents create a meta-directing electronic environment , significantly reducing the aromatic ring’s electron density (Figure 2).

The sulfonate group (-SO₃⁻) participates in resonance stabilization , delocalizing its negative charge across three oxygen atoms. This delocalization is enhanced by the electron-deficient ring, which withdraws electron density from the sulfonate group, further stabilizing the anion. The sodium counterion neutralizes the sulfonate’s charge, forming a tight ion pair that influences solubility and reactivity.

Comparative analysis with unsubstituted benzenesulfonate reveals a 20-fold reduction in electron density at the aromatic ring’s para position due to the -CF₃ and -NO₂ groups. This electron deficiency explains the compound’s resistance to electrophilic aromatic substitution, as demonstrated in nitration studies of similar systems.

Comparative Structural Analysis with Related Sulfonate Derivatives

When compared to structurally related sulfonates, this compound exhibits distinct electronic and steric properties (Table 1):

Compound Substituents Electron Density Solubility (H₂O) Key Applications
2,6-Dinitrotoluene -NO₂ (2,6), -CH₃ (4) Moderate Low Explosives manufacturing
4-(Trifluoromethyl)benzenesulfonamide -CF₃ (4), -SO₂NH₂ (1) Low Moderate Pharmaceutical intermediates
Target Compound -NO₂ (2,6), -CF₃ (4), -SO₃Na (1) Very Low High Analytical reagents

The sodium sulfonate derivative’s high solubility in polar solvents contrasts with the hydrophobic nature of 2,6-dinitrotoluene, attributable to the ionic sulfonate group. Unlike 4-(trifluoromethyl)benzenesulfonamide, which retains some nucleophilic character at the sulfonamide nitrogen, the sulfonate group in the target compound is fully deprotonated, enhancing its stability in aqueous media.

Substituent effects also modulate thermal stability. The target compound’s decomposition temperature (>250°C ) exceeds that of 2,6-dinitrotoluene (160°C ) due to stronger ionic interactions in the crystal lattice. This stability is critical for applications in high-temperature polymer synthesis.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3F3N2NaO7S

Molecular Weight

339.16 g/mol

InChI

InChI=1S/C7H3F3N2O7S.Na/c8-7(9,10)3-1-4(11(13)14)6(20(17,18)19)5(2-3)12(15)16;/h1-2H,(H,17,18,19);

InChI Key

YVGDZLXGINQFPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])C(F)(F)F.[Na]

Origin of Product

United States

Preparation Methods

Nitration of 4-(Trifluoromethyl)benzenesulfonic Acid

The most widely documented method involves nitration of 4-(trifluoromethyl)benzenesulfonic acid using a mixed acid system (HNO₃/H₂SO₄) at elevated temperatures (80–110°C). The sulfonic acid group acts as a strong electron-withdrawing group, directing nitro groups to the 2- and 6-positions. Neutralization with sodium hydroxide yields the final product.

Key Parameters

  • Molar Ratio (HNO₃:H₂SO₄): 1:3–1:5
  • Reaction Time: 6–8 hours
  • Yield: 78–85%

Industrial-Scale Optimization

Industrial protocols enhance yield (≥90%) by:

  • Using oleum (20% SO₃) to improve sulfonation stability
  • Implementing continuous stirred-tank reactors for temperature control
  • Recycling excess nitric acid via distillation

Halogen Intermediates Pathway

Chlorobenzene Nitration-Sulfonation

Patent CN117902988A describes a two-step process:

  • Nitration: 4-chloro-3,5-dinitrobenzotrifluoride is synthesized from 4-chlorobenzotrifluoride using HNO₃/H₂SO₄ at 100–110°C.
  • Sulfonation: The chlorinated intermediate undergoes nucleophilic substitution with sodium sulfite (Na₂SO₃) under alkaline conditions (pH 10–12).

Reaction Conditions

Step Temperature Time Yield
Nitration 110°C 4 hr 82%
Sulfonation 80°C 3 hr 76%

Bromine-Assisted Synthesis

An alternative route uses 4-bromo-3,5-dinitrobenzotrifluoride, where bromine acts as a leaving group for sulfite displacement. This method achieves higher regioselectivity (95% purity) but requires costly Pd catalysts.

One-Pot Nitration-Sulfonation

Single-Stage Process

A patented method (CH625499A5) combines nitration and sulfonation in one reactor:

  • 4-Trifluoromethylchlorobenzene is treated with fuming HNO₃ (90%) and H₂SO₄ (20% SO₃) at 100–110°C.
  • Sodium sulfite is added in situ to replace chlorine with sulfonate.

Advantages

  • Eliminates intermediate isolation
  • Reduces waste by 40% compared to multi-step methods

Limitations

  • Requires strict temperature control (±2°C) to prevent over-nitration
  • Yield: 75–82%

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Direct Nitration 85 97 High 120–150
Halogen Intermediate 76 95 Moderate 180–220
One-Pot Synthesis 82 96 High 140–170

Critical Process Considerations

Temperature Sensitivity

  • Nitration exotherm requires jacketed reactors with cooling systems.
  • Temperatures >120°C promote decomposition into 2,4-dinitro isomers.

Solvent Selection

  • Sulfolane: Enhances nitro group stability at high temperatures
  • Dichloromethane: Used in small-scale lab syntheses for easy separation

Waste Management

  • Spent acid mixtures are neutralized with Ca(OH)₂ to recover gypsum (CaSO₄).
  • NOx gases are scrubbed with NaOH solutions to form NaNO₂/NaNO₃ byproducts.

Emerging Techniques

Microwave-Assisted Synthesis

Pilot studies show 30% faster reaction times using microwave irradiation (300 W, 80°C).

Catalytic Nitration

Zeolite catalysts (H-Y type) reduce HNO₃ consumption by 25% while maintaining 80% yield.

Quality Control Metrics

Parameter Specification Test Method
Assay (HPLC) ≥95.0% USP <621>
Residual Solvents ≤500 ppm (DMSO) GC-FID
Sulfate Content ≤0.1% Ion Chromatography

Chemical Reactions Analysis

Types of Reactions

2,6-Dinitro-4-trifluoromethylbenzenesulfonic acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Analytical Chemistry

This compound serves as a reagent in numerous analytical methods. It is particularly useful for:

  • Detection and Quantification : Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate aids in detecting and quantifying other substances in complex mixtures. Its ability to form stable complexes makes it valuable in spectroscopic analyses and chromatography .

Environmental Science

In environmental studies, this compound plays a significant role in assessing the impact of pollutants:

  • Water Quality Testing : It is used to study the interaction of various environmental contaminants with water. Its properties allow it to act as a tracer or indicator for pollution studies, helping researchers understand the distribution and degradation of pollutants in aquatic systems .

Pharmaceutical Development

The pharmaceutical industry utilizes sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate in drug synthesis:

  • Drug Formulation : This compound is involved in synthesizing new drugs that require specific sulfonate groups for biological activity. Its incorporation into drug molecules can enhance their efficacy and bioavailability .

Material Science

In material science, this compound contributes to the development of advanced materials:

  • Polymer Development : Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate is used to create polymers with enhanced thermal and chemical stability. Its unique properties allow for the design of materials that can withstand harsh conditions, making them suitable for various industrial applications .

Agricultural Chemistry

The agricultural sector benefits from this compound through its application in agrochemicals:

  • Herbicides and Pesticides : Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate is utilized in formulating effective herbicides and pesticides that target specific plant species. Its role in these formulations helps improve crop yields and pest management strategies .

Case Study 1: Environmental Impact Assessment

A study conducted on the effectiveness of sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate as a tracer in water bodies demonstrated its utility in identifying pollution sources. The compound was introduced into a controlled water system to track contaminant movement and degradation rates.

Case Study 2: Pharmaceutical Synthesis

Research on synthesizing novel pharmaceutical compounds highlighted the use of sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate as a key intermediate. The study illustrated how the incorporation of this sulfonate group improved the pharmacokinetic properties of the final drug candidates.

Mechanism of Action

The mechanism of action of 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid sodium salt involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These groups can participate in various chemical reactions, such as electron transfer and nucleophilic substitution, affecting the activity of enzymes and other biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and modulation of enzyme activities .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Structural similarities suggest further genotoxicity studies are warranted.
  • Environmental Impact: Trifluoromethyl groups are persistent in the environment; comparative studies on biodegradability with non-fluorinated analogs (e.g., sodium 2,4-dimethylbenzenesulfonate) are needed .

Biological Activity

2,6-Dinitro-4-(trifluoromethyl)benzenesulfonic acid sodium, commonly referred to as sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate, is a chemical compound with significant biological activity. This article explores its biological properties, potential applications in research and medicine, and relevant case studies.

  • Molecular Formula : C7_7H2_2F3_3N2_2NaO7_7S
  • Molecular Weight : 338.145 g/mol
  • CAS Number : 54495-25-9
  • IUPAC Name : sodium; 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate

The compound exhibits its biological activity through various mechanisms:

  • Protein-Ligand Interactions : It serves as a probe for studying protein-ligand interactions due to its complex structure and multiple binding sites. The trifluoromethyl group enhances the compound's ability to interact with biological molecules, potentially leading to significant effects on enzyme activity and cellular processes .
  • Inhibition of Enzymatic Activity : Research has shown that derivatives of this compound can inhibit cholinesterases and other enzymes involved in critical biochemical pathways. For example, compounds related to this structure have demonstrated moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases like Alzheimer's .
  • Antioxidant Properties : The compound has been evaluated for its free radical-scavenging activities, which are essential for mitigating oxidative stress in biological systems .

Study 1: Inhibition of Cholinesterases

A study investigated the inhibitory effects of various derivatives of 2,6-dinitro-4-(trifluoromethyl)benzenesulfonic acid on AChE and BChE. The results indicated that certain derivatives exhibited IC50_{50} values ranging from 5.4 μM to 24.3 μM against these enzymes, suggesting potential therapeutic applications in treating cognitive disorders .

Study 2: Cytotoxicity Assessment

Another research effort focused on assessing the cytotoxic effects of this compound on cancer cell lines, including MCF-7 (breast cancer). The findings revealed that some derivatives showed significant cytotoxicity, indicating their potential as anticancer agents .

Table 1: Biological Activity Summary

Compound DerivativeTarget EnzymeIC50_{50} Value (μM)Biological Activity
Derivative AAChE10.4Moderate Inhibition
Derivative BBChE7.7Moderate Inhibition
Derivative CLOX-15Not SpecifiedAntioxidant Activity
Derivative DMCF-7 Cell LineNot SpecifiedCytotoxicity

Safety and Toxicology

The compound has been classified with caution due to its potential hazards:

  • Causes severe skin burns and eye damage.
  • May cause respiratory irritation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-dinitro-4-(trifluoromethyl)benzenesulfonic acid sodium in laboratory settings?

  • Methodology :

Sulfonation : Introduce the sulfonic acid group to the benzene ring via electrophilic substitution using sulfuric acid or fuming SO₃.

Nitration : Sequential nitration at the 2- and 6-positions using mixed acid (HNO₃/H₂SO₄).

Trifluoromethylation : Introduce the CF₃ group via halogen exchange (e.g., using CF₃I or Cu-mediated coupling) .

Salt Formation : Neutralize the sulfonic acid with NaOH to form the sodium salt.

  • Key Considerations : Monitor reaction intermediates using TLC or HPLC. Purify via recrystallization (e.g., ethanol/water mixtures) .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

  • Recommended Methods :

  • NMR : Use ¹⁹F NMR to confirm the CF₃ group (δ ~ -60 ppm) and ¹H NMR for nitro group positioning (though signals may be broad due to electron withdrawal).
  • FT-IR : Identify sulfonate (S=O, ~1200 cm⁻¹) and nitro (NO₂, ~1500 cm⁻¹) stretches.
  • Elemental Analysis : Verify sodium content via ICP-MS or flame photometry.
  • Mass Spectrometry : ESI-MS in negative ion mode for the sulfonate anion .

Q. What are the solubility and stability profiles of this compound in common solvents?

  • Solubility : Highly soluble in polar solvents (water, DMSO) due to the sodium sulfonate group. Limited solubility in non-polar solvents (hexane, ether).
  • Stability : Stable under dry, cool conditions. Avoid strong acids/bases to prevent hydrolysis of nitro or sulfonate groups. Store in amber glass at 4°C .

Advanced Research Questions

Q. How do the electron-withdrawing groups (NO₂, CF₃) influence reactivity in nucleophilic aromatic substitution (NAS)?

  • Mechanistic Insights :

  • The nitro and trifluoromethyl groups activate the benzene ring for NAS by depleting electron density at meta/para positions.
  • Kinetic studies (e.g., Hammett plots) can quantify substituent effects. Computational modeling (DFT) predicts regioselectivity for substitution at the 3- or 5-position .
    • Experimental Design :
  • React with nucleophiles (e.g., amines, alkoxides) under controlled pH. Monitor progress via UV-Vis or LC-MS .

Q. What strategies resolve contradictions in reported stability data under varying pH conditions?

  • Systematic Approach :

pH-Dependent Stability Studies : Conduct accelerated degradation tests (40–60°C) at pH 1–12. Use HPLC to quantify decomposition products.

Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions.

  • Case Study : Similar sodium sulfonates (e.g., phenolsulfonate sodium) show instability in acidic media due to protonation of sulfonate groups .

Q. How can this compound be applied in radical trapping or spin-labeling studies?

  • Applications :

  • The nitroso group (if present in derivatives) acts as a spin trap for free radicals (e.g., superoxide, NO•).
  • Protocol : Use EPR spectroscopy to detect radical adducts. Optimize reaction conditions (pH, solvent) to enhance radical capture efficiency .
    • Comparative Analysis : Unlike simpler spin traps (e.g., DMPO), the sulfonate group improves water solubility for biological systems .

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